Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)
Technical Monograph: 1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT)
Mechanism of Action, Chemical Biology, and Toxicological Profiling [1][2]
Part 1: Executive Summary & Chemical Identity[1]
1-(2-Hydroxyethyl)-2-imidazolidinethione (HEIT) , often abbreviated as HIT or identified by CAS 932-49-0 , acts as a quintessential thionamide pharmacophore .[1][2] While historically utilized as an industrial accelerator in copper electroplating and rubber vulcanization, its structural homology to Methimazole and Ethylenethiourea (ETU) necessitates a rigorous analysis of its pharmacological activity.[2]
For the drug development professional, HEIT represents a "Janus" molecule:
-
A Toxicological Liability: It acts as a potent Thyroid Peroxidase (TPO) inhibitor , posing teratogenic and thyrotoxic risks similar to ETU.[2]
-
A Bioactive Scaffold: Its ability to chelate transition metals (Cu, Zn) and inhibit metalloenzymes makes it a relevant scaffold for designing antimicrobial agents (Mur ligase inhibitors) or metalloproteinase inhibitors, provided the thyroid toxicity can be dialed out.[2]
Physicochemical Core[1][2]
-
Molecular Formula:
[3] -
Key Feature: The N-hydroxyethyl side chain increases hydrophilicity compared to the parent ETU, altering bioavailability and renal clearance profiles while maintaining the reactive thiourea core.[2]
-
Redox State: Exists in a thione-thiol tautomeric equilibrium, heavily favoring the thione form in physiological pH, which is critical for its nucleophilic reactivity toward heme centers.[2]
Part 2: Mechanism of Action (Biological)
The primary biological interaction of HEIT is the inhibition of Thyroid Peroxidase (TPO) , the heme-containing enzyme responsible for thyroid hormone synthesis. This mechanism serves as the model for thionamide toxicity.[1]
The TPO Inhibition Cascade
TPO normally catalyzes the oxidation of iodide (
-
Step 1: Activation of TPO. TPO reacts with
to form Compound I (a Ferryl-oxo porphyrin -cation radical, ). -
Step 2: Interception by HEIT. Instead of oxidizing iodide, Compound I attacks the sulfur atom of HEIT.[2]
-
Step 3: Reduction & Scavenging. HEIT reduces Compound I back to the resting Ferric (
) state. In this process, HEIT is oxidized to a radical intermediate or a disulfide dimer, effectively "short-circuiting" the enzyme's capacity to iodinate thyroglobulin.[2]
Critical Distinction: Unlike some imidazolidine derivatives that cause irreversible "suicide inhibition" by covalently binding to the heme porphyrin ring, HEIT (like ETU) typically acts as a reversible substrate , consuming
Metal Chelation & Metalloenzyme Inhibition
HEIT acts as a bidentate ligand, coordinating metals through the thione sulfur and the hydroxyl oxygen (or ring nitrogen).[2]
-
Target: Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs) or Copper-dependent oxidases.[1][2]
-
Mechanism: The sulfur atom displaces the water molecule at the catalytic metal center, locking the enzyme in an inactive conformation.[2] This is the basis for exploring HEIT derivatives as antimicrobial Mur ligase inhibitors.[1]
Part 3: Visualization of Mechanism
The following diagram illustrates the interference of HEIT in the TPO Iodination Cycle.
Figure 1: The "Short-Circuit" Mechanism.[1] HEIT intercepts the high-energy Compound I intermediate, reducing it back to the resting state and preventing the iodination of thyroglobulin.[2]
Part 4: Experimental Protocols
To validate the activity of HEIT or its derivatives, the following assays are standard in toxicological screening.
Protocol A: Guaiacol Oxidation Assay (TPO Inhibition Screen)
Purpose: To quantify the potency (
-
Reagents:
-
Workflow:
-
Baseline: In a quartz cuvette, mix Buffer, Guaiacol (1 mM final), and Enzyme.
-
Initiation: Add
(100 µM final). -
Measurement: Monitor absorbance at 470 nm (formation of tetraguaiacol,
) for 60 seconds to establish . -
Inhibition: Repeat with pre-incubation of Enzyme + HEIT for 5 minutes prior to
addition.
-
-
Data Analysis:
Protocol B: UV-Vis Binding Study (Chelation Verification)
Purpose: To confirm direct metal interaction (Cu/Zn) relevant for metalloenzyme targets.[1]
-
Workflow:
-
Observation:
-
Look for a bathochromic shift (red shift) or hypochromic effect in the thione band.
-
Appearance of a Charge Transfer (CT) band in the visible region indicates complex formation.
-
Part 5: Toxicokinetics & Safety[2]
For drug candidates containing this moiety, metabolic stability is the primary concern.[2]
-
Metabolic Fate: HEIT is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs).[1]
- .[1]
-
Bioactivation: The sulfenic acid intermediate is highly reactive and can deplete cellular glutathione (GSH), leading to oxidative stress.[2]
-
Regulatory Status: Listed on TSCA and various environmental watchlists due to its relationship with ETU (a probable human carcinogen). Any pharmaceutical application requires rigorous proof of non-teratogenicity.[1][2]
References
-
Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea.[2][4] Chemical Research in Toxicology, 3(2), 98–101.[2][4]
-
PubChem. (2025).[1] 1-(2-Hydroxyethyl)-2-imidazolidinethione (Compound Summary). National Library of Medicine.[1][2]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione (and related thione scaffolds).[2] Encyclopedia.[1]
-
Muccioli, G. G., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones... as fatty acid amide hydrolase inhibitors.[1][2][5] Journal of Medicinal Chemistry, 49, 417-425.[1][2][5]
-
World Health Organization (WHO). (2025). Ethylenethiourea: Pesticide Residues in Food - Toxicological Evaluations.[1]
